molecular formula C40H26BaN4O8S2 B1667751 barium(2+);2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate CAS No. 1103-38-4

barium(2+);2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate

Cat. No.: B1667751
CAS No.: 1103-38-4
M. Wt: 892.1 g/mol
InChI Key: LFZDEAVRTJKYAF-JTVZJQPRSA-L
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Description

barium(2+);2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate, also known as barium salt of 2-[(2-hydroxy-1-naphthyl)azo]-1-naphthalenesulfonic acid, is a synthetic organic pigment. It is widely used in various applications due to its vibrant red color and good tinting strength. This compound is particularly popular in the production of inks, paints, and coatings .

Mechanism of Action

Target of Action

Barium Lithol Red, also known as Pigment Red 49:1, is primarily used as a pigment in various applications . Its primary targets are the materials it is used to color, such as inks, plastics, and coatings . The role of this compound is to provide a transparent blue shade red color to these materials .

Mode of Action

Barium Lithol Red is an azo lake pigment . Azo pigments are compounds where the color is provided by an azo group (-N=N-), which is part of the compound’s molecular structure . The color of Pigment Red 49:1 ranges from yellow to purplish blue . The exact interaction of the compound with its targets depends on the specific application and formulation of the product it is used in .

Biochemical Pathways

The synthesis of barium lithol red involves the coupling of 2-naphthol and tobias acid to form salts of a dye . This process could be considered a type of biochemical pathway.

Pharmacokinetics

Its physical properties, such as particle size, specific surface area, and oil absorption, are important for its function as a pigment .

Result of Action

The primary result of Barium Lithol Red’s action is the coloring of the target material. It provides a transparent blue shade red color with low viscosity and excellent tinting strength . It’s worth noting that some of the murals painted with this pigment have faded over time, suggesting that the pigment may have poor light stability within certain paint systems .

Action Environment

The action of Barium Lithol Red can be influenced by environmental factors. For example, exposure to high levels of light can lead to dramatic fading of the pigment . The binding medium in which the pigment is used can also facilitate the photodegradation of the pigment . Therefore, the environment in which the pigment is used can significantly influence its action, efficacy, and stability.

Preparation Methods

The synthesis of barium(2+);2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate involves several steps:

Industrial production methods often involve similar steps but are optimized for large-scale production. These methods ensure high yield and purity of the pigment .

Chemical Reactions Analysis

barium(2+);2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and barium chloride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

barium(2+);2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate has a wide range of scientific research applications:

Comparison with Similar Compounds

barium(2+);2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate can be compared with other similar compounds such as Pigment Red 48:2 and Pigment Red 53:1. While all these compounds are azo pigments and share similar structures, this compound is unique due to its barium salt form, which provides it with distinct properties such as better stability and tinting strength .

Similar compounds include:

This compound stands out due to its specific applications and properties, making it a valuable compound in various industries.

Properties

IUPAC Name

barium(2+);2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C20H14N2O4S.Ba/c2*23-18-12-10-13-5-1-3-7-15(13)19(18)22-21-17-11-9-14-6-2-4-8-16(14)20(17)27(24,25)26;/h2*1-12,23H,(H,24,25,26);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFZDEAVRTJKYAF-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C4=CC=CC=C4C=C3)S(=O)(=O)[O-])O.C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C4=CC=CC=C4C=C3)S(=O)(=O)[O-])O.[Ba+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H26BaN4O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0027359
Record name 1-Naphthalenesulfonic acid, 2-[(2-hydroxy-1-naphthalenyl)azo]-, barium salt (2:1)
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Molecular Weight

892.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Dry Powder; Water or Solvent Wet Solid, Solid; [IUCLID] Red solid; [MSDSonline]
Record name 1-Naphthalenesulfonic acid, 2-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-, barium salt (2:1)
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Record name Barium lithol red
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Impurities

The impurity beta-naphthol ranged from 13.6 to 1260.0 ppm in 7 samples of Red No. 207.
Record name Barium lithol red
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CAS No.

1103-38-4
Record name Barium lithol red
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Record name 1-Naphthalenesulfonic acid, 2-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-, barium salt (2:1)
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Record name 1-Naphthalenesulfonic acid, 2-[(2-hydroxy-1-naphthalenyl)azo]-, barium salt (2:1)
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Record name Barium bis[2-[(2-hydroxynaphthyl)azo]naphthalenesulphonate]
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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